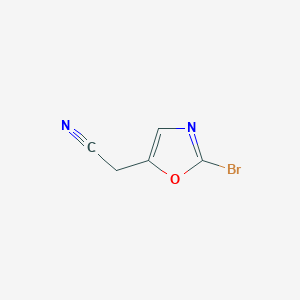
4-Bromo-2-fluoro-3-methoxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzoyl chloride moiety. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride typically involves the reaction of 4-bromo-2-fluoro-3-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-fluoro-3-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-bromo-2-fluoro-3-methoxybenzoic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions.
Hydrolysis: Water or aqueous solutions of bases or acids are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Bromo-2-fluoro-3-methoxybenzoic Acid: Formed from hydrolysis.
Biaryl Compounds: Formed from coupling reactions.
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-3-methoxybenzoyl chloride has a wide range of applications in scientific research:
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug candidates.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobenzoyl Chloride: Similar structure but lacks the methoxy group.
4-Bromo-3-fluoro-2-methylbenzene: Similar structure but has a methyl group instead of a methoxy group.
4-Bromobenzotrifluoride: Similar structure but has trifluoromethyl group instead of methoxy and fluorine groups.
Uniqueness
4-Bromo-2-fluoro-3-methoxybenzoyl chloride is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and the properties of its derivatives. The combination of these functional groups makes it a versatile intermediate for the synthesis of a wide range of compounds.
Propiedades
Fórmula molecular |
C8H5BrClFO2 |
|---|---|
Peso molecular |
267.48 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-3-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-7-5(9)3-2-4(6(7)11)8(10)12/h2-3H,1H3 |
Clave InChI |
IORWQGDPULAYLD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)C(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)











